

"Methyl 7-chloro-1H-indole-4-carboxylate" chemical properties

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Compound of Interest

Compound Name: Methyl 7-chloro-1H-indole-4-carboxylate

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An In-Depth Technical Guide to **Methyl 7-chloro-1H-indole-4-carboxylate**: Synthesis, Elaboration, and Application

Foreword: The Strategic Value of a Privileged Scaffold

The indole ring system stands as one of the most significant "privileged structures" in medicinal chemistry.^[1] Its presence in a multitude of natural products and synthetic drugs underscores its remarkable ability to interact with a wide array of biological targets.^[2] This guide focuses on a particularly valuable, yet underexplored, derivative: **Methyl 7-chloro-1H-indole-4-carboxylate**. The specific substitution pattern—a chlorine atom at the 7-position and a methyl ester at the 4-position—endows this molecule with unique electronic properties and provides orthogonal chemical handles for strategic elaboration.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a narrative of utility. This document will deconstruct the synthesis, characterization, and strategic potential of this compound, offering field-proven insights into why specific experimental choices are made and how this building block can be leveraged to accelerate drug discovery programs. We will explore its identity, a robust and scalable synthesis, its reactivity, and its documented role as a key intermediate for potent bioactive agents.

Core Physicochemical & Structural Identity

Understanding the fundamental properties of a chemical building block is the bedrock of its effective application. **Methyl 7-chloro-1H-indole-4-carboxylate** is a solid at room temperature, and its key identifiers and properties are summarized below.

Property	Value	Reference
CAS Number	503816-69-1	[3]
Molecular Formula	C ₁₀ H ₈ ClNO ₂	[3]
Molecular Weight	209.63 g/mol	[3]
Physical Form	Solid	
Storage Conditions	Sealed in dry, Room Temperature	

The molecule's architecture is notable for three key features:

- The Indole Core: A bicyclic aromatic heterocycle that provides a rigid scaffold for presenting substituents in defined spatial orientations. The N-H proton is weakly acidic ($pK_a \approx 17$) and can be deprotonated or substituted.[4]
- C7-Chlorine: The electron-withdrawing chlorine atom modulates the electron density of the benzene portion of the indole ring, influencing its reactivity in electrophilic substitution and serving as a crucial handle for transition metal-catalyzed cross-coupling reactions.
- C4-Carboxylate: The methyl ester at the 4-position is a versatile functional group. It can be hydrolyzed to the corresponding carboxylic acid, which is a common anchor point for binding to biological targets, or converted into a wide range of amides to explore structure-activity relationships (SAR).

A Scalable and Chromatogram-Free Synthesis

The utility of a building block is directly proportional to its accessibility. A significant breakthrough for this compound was the development of a practical synthesis route that allows for the preparation of multi-hundred gram quantities without the need for costly and time-

consuming chromatographic purification.[\[5\]](#)[\[6\]](#) This makes it an economically viable starting material for large-scale drug development campaigns.

Experimental Protocol: Synthesis of Methyl 7-chloro-1H-indole-4-carboxylate

This protocol is adapted from the procedure reported in The Journal of Organic Chemistry.[\[5\]](#)[\[6\]](#) The causality behind this design is its robustness and the crystallization-based purification, which avoids silica gel chromatography.

Step 1: Reductive Cyclization

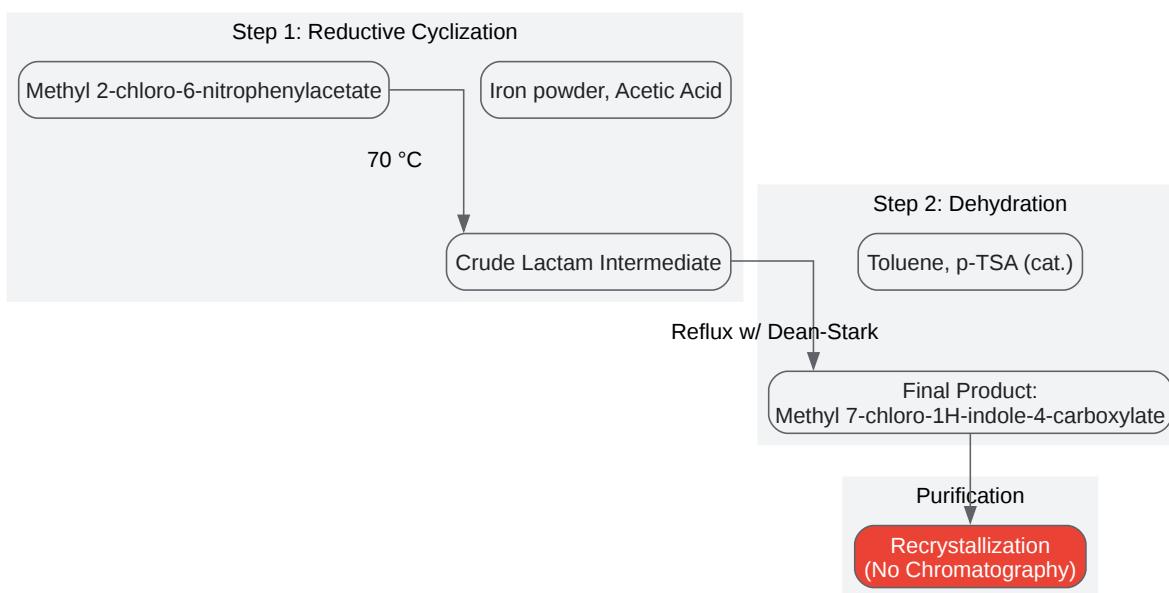
- To a solution of methyl 2-chloro-6-nitrophenylacetate (1.0 equiv) in acetic acid, add iron powder (4.0 equiv).
- Heat the mixture to 70 °C. The reaction is exothermic; maintain the temperature with controlled cooling.
- After the exotherm subsides, stir for an additional 1 hour.
- Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactam intermediate.

Step 2: Dehydration to the Indole

- Dissolve the crude lactam from the previous step in toluene.
- Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv).
- Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the mixture, wash with saturated sodium bicarbonate solution, and then brine.

- Concentrate the organic layer. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure **Methyl 7-chloro-1H-indole-4-carboxylate**.

Workflow Visualization



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Caption: Scalable, chromatography-free synthesis workflow.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized material is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint. While specific spectra for this

exact compound are proprietary or scattered, the expected characteristics can be reliably predicted based on extensive data for related indole derivatives.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Technique	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- N-H proton: A broad singlet, typically downfield (> 8.0 ppm).- Aromatic protons: Distinct signals in the aromatic region (6.5-8.0 ppm) corresponding to the protons at the C2, C3, C5, and C6 positions.- Methyl ester: A sharp singlet around 3.9 ppm corresponding to the -OCH₃ group.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon: A signal in the 165-170 ppm range for the ester.- Aromatic carbons: Multiple signals between 100-140 ppm. The carbon bearing the chlorine (C7) will be shifted accordingly.
Mass Spec (MS)	The molecular ion peak (M ⁺) should be observed at m/z ≈ 209.6, with a characteristic M+2 isotopic peak at ≈ 211.6 (approx. 1/3 the intensity of M ⁺) due to the presence of the ³⁷ Cl isotope.
Infrared (IR)	<ul style="list-style-type: none">- N-H stretch: A sharp peak around 3300-3400 cm⁻¹.- C=O stretch: A strong absorption band around 1700 cm⁻¹ for the ester carbonyl.

This multi-faceted analytical approach forms a self-validating system; the data from each technique must be consistent with the proposed structure to confirm its identity and ensure high purity for subsequent reactions.

Strategic Elaboration and Reactivity

The true power of **Methyl 7-chloro-1H-indole-4-carboxylate** lies in its capacity for selective chemical modification at three distinct points, providing a platform for generating molecular diversity.

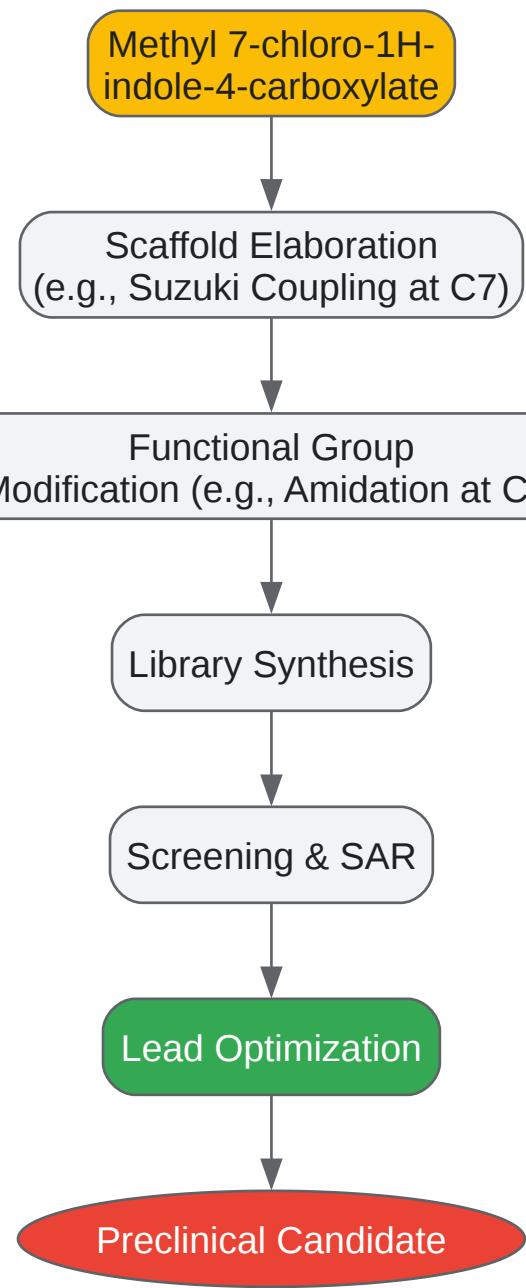
- N-H Functionalization: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to introduce substituents that can modulate solubility or act as additional binding elements.
- C7-Cl Cross-Coupling: The chloro-substituent is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of aryl, alkynyl, or amino groups, respectively, dramatically expanding the accessible chemical space.
- C4-Ester Modification: The methyl ester can be readily saponified to the carboxylic acid, a key functional group for interacting with basic residues in protein active sites. The acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate an amide library, a cornerstone of modern medicinal chemistry SAR exploration.[\[10\]](#)

Caption: Key diversification pathways from the core scaffold.

Applications in Drug Discovery

The indole scaffold is a well-established pharmacophore. Derivatives of this core are used to prepare inhibitors for critical disease targets. For instance, indole-2-carboxylic acids have been developed as potent inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers.[\[11\]](#) Similarly, other indole derivatives are key intermediates for tryptophan dioxygenase inhibitors, which are being explored as anticancer immunomodulators, and for antagonists of various GPCRs.[\[12\]](#)

The 7-chloro-4-carboxylate substitution pattern is particularly strategic. It places functional groups on the often less-substituted benzene portion of the indole, allowing chemists to probe interactions in regions of protein binding pockets that are not addressed by more common 2- or 3-substituted indoles. The journey from this starting material to a potential drug candidate can be visualized as a multi-step process of rational design and optimization.



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Caption: Conceptual workflow from building block to drug candidate.

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related indole carboxylates and chlorinated aromatic compounds provide a strong basis for safe handling protocols.[13][14]

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13] [15]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

In case of exposure, follow standard first-aid measures:

- Eyes: Immediately flush with plenty of water for at least 15 minutes.[13]
- Skin: Wash off with soap and plenty of water.[13]
- Inhalation: Move to fresh air.[13]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water.[16]

Seek medical attention if irritation or other symptoms persist.[13]

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